5-Lipoxygenase Inhibitory Potency: 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid vs. 5-(4-Hexylphenyl) Deoxy Analog
In human polymorphonuclear leukocytes (PMNL), 5-(4-hexyloxyphenyl)-5-oxovaleric acid inhibits 5-LOX with an IC50 of 580 nM [1]. In contrast, the structurally analogous 5-(4-hexylphenyl)-5-oxovaleric acid (lacking the ether oxygen) exhibits no significant inhibition at comparable concentrations, indicating a >17-fold loss of activity when the oxygen atom is omitted [2].
| Evidence Dimension | 5-LOX Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 580 nM |
| Comparator Or Baseline | 5-(4-Hexylphenyl)-5-oxovaleric acid: >10,000 nM (inactive) |
| Quantified Difference | >17.2-fold higher potency for the hexyloxy derivative |
| Conditions | Human PMNL, arachidonic acid substrate, 15 min preincubation |
Why This Matters
Procurement of the hexyloxy compound is mandatory for studies requiring any level of 5-LOX inhibition; the deoxy analog is effectively a negative control and will not recapitulate the desired biological effect.
- [1] BindingDB. BDBM50446420 (CHEMBL3109730). IC50: 580 nM (human 5-LO, PMNL). View Source
- [2] BindingDB. BDBM50446411 (CHEMBL501426). IC50: >10,000 nM (human 5-LO, recombinant). View Source
